
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate is a quaternary ammonium salt derived from choline and terephthalic acid. This compound is known for its water solubility and its applications in various fields such as organic synthesis, biochemical research, and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate typically involves the reaction of choline chloride with terephthalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline chloride} + \text{Terephthalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where choline chloride and terephthalic acid are fed into a reactor. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quaternary ammonium groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a selective agent for isolating specific types of bacteria.
Medicine: Investigated for its potential therapeutic effects in cognitive impairment and liver diseases.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate involves its interaction with biological molecules. The quaternary ammonium groups can interact with negatively charged sites on proteins and other biomolecules, affecting their function. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s activity. The molecular targets and pathways involved include neurotransmitter systems and metabolic pathways related to choline metabolism.
相似化合物的比较
Similar Compounds
Choline iodide: A quaternary ammonium salt used in organic synthesis and biochemical research.
Choline chloride: Another quaternary ammonium salt with similar applications in various fields.
(2-Bromoethyl)trimethylammonium bromide: Used in organic synthesis and as a reagent in biochemical assays.
Uniqueness
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate is unique due to its combination of quaternary ammonium groups and terephthalic acid moiety. This structure imparts specific properties such as enhanced water solubility and the ability to form hydrogen bonds, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
388633-20-3 |
|---|---|
分子式 |
C18H32N2O6 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-hydroxyethyl(trimethyl)azanium;terephthalate |
InChI |
InChI=1S/C8H6O4.2C5H14NO/c9-7(10)5-1-2-6(4-3-5)8(11)12;2*1-6(2,3)4-5-7/h1-4H,(H,9,10)(H,11,12);2*7H,4-5H2,1-3H3/q;2*+1/p-2 |
InChI 键 |
FHPFOVVADOVVRN-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


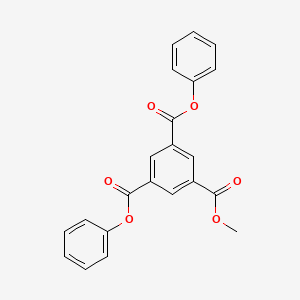
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
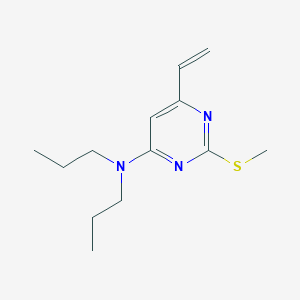
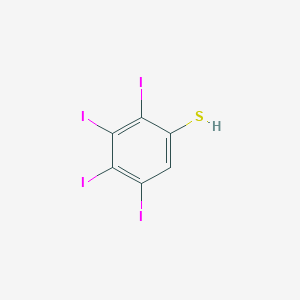
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
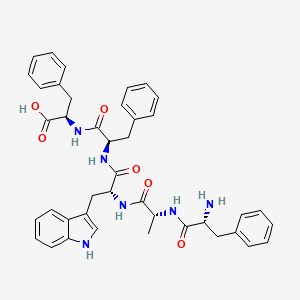
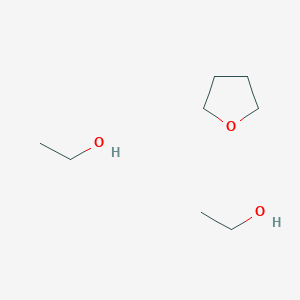
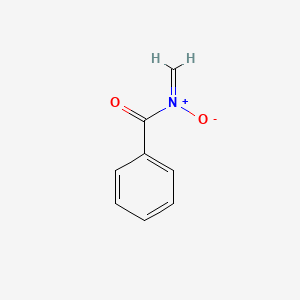

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
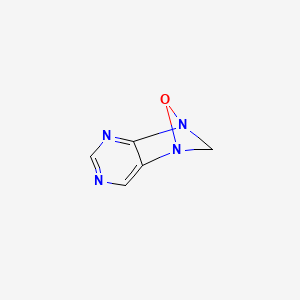
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
